Product packaging for 5-Oct-1-ynylnicotinic acid(Cat. No.:CAS No. 845266-29-7)

5-Oct-1-ynylnicotinic acid

Cat. No.: B1621920
CAS No.: 845266-29-7
M. Wt: 231.29 g/mol
InChI Key: QCJIZXKMWCHTFZ-UHFFFAOYSA-N
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Description

5-Oct-1-ynylnicotinic acid is a synthetic nicotinic acid derivative designed for advanced chemical and pharmacological research. This compound features an octynyl substitution at the 5-position of the pyridine ring, a modification that may alter its receptor binding affinity, bioavailability, and metabolic profile compared to the parent molecule, nicotinic acid . Nicotinic acid itself is a well-known B-vitamin (B3) and a precursor for the essential coenzymes NAD+ and NADP+, which play critical roles in cellular energy metabolism and redox reactions . In high pharmacological doses, nicotinic acid acts as a broad-spectrum lipid-modifying agent, significantly lowering triglycerides and LDL cholesterol while raising HDL cholesterol . These effects are primarily mediated through its agonism of the hydroxycarboxylic acid receptor 2 (HCA2 or GPR109A) in adipose tissue and immune cells, which inhibits lipolysis and exerts anti-inflammatory effects . The structural characteristics of this compound suggest its primary research value lies in investigating structure-activity relationships (SAR) of the nicotinic acid pharmacophore. It serves as a critical tool compound for probing the HCA2 receptor's binding site and for developing novel analogs with potentially improved efficacy or reduced side effects, such as the cutaneous flushing commonly associated with nicotinic acid . Researchers may also explore its potential lipid-independent mechanisms, including direct impacts on vascular endothelium and immune cell function, which are areas of growing scientific interest . This product is provided as a high-purity material for use in in vitro biochemical assays, in vivo preclinical studies (subject to necessary ethical approvals), and as a building block for further organic synthesis. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any consumer use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B1621920 5-Oct-1-ynylnicotinic acid CAS No. 845266-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oct-1-ynylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-3-4-5-6-7-8-12-9-13(14(16)17)11-15-10-12/h9-11H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJIZXKMWCHTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384931
Record name 5-oct-1-ynylnicotinic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80384931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845266-29-7
Record name 5-(1-Octyn-1-yl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845266-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-oct-1-ynylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 Oct 1 Ynylnicotinic Acid

Established Synthetic Pathways to 5-Oct-1-ynylnicotinic Acid

The introduction of an octynyl group at the 5-position of the nicotinic acid ring is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a reliable and efficient means of forming the crucial carbon-carbon bond between the pyridine (B92270) ring and the alkyne.

Transition Metal-Catalyzed Coupling Reactions for Alkynyl Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, stand as the cornerstone for the synthesis of 5-alkynylnicotinic acid derivatives. These reactions typically involve the coupling of a halogenated nicotinic acid precursor with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

The Sonogashira reaction provides a direct and effective method for the alkynylation of 5-bromonicotinic acid and its esters. wikipedia.org This reaction involves the coupling of a terminal alkyne, in this case, 1-octyne, with an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

A representative synthetic protocol for the Sonogashira coupling of a 5-bromonicotinic acid derivative is outlined below. It is common practice to first esterify the carboxylic acid to prevent potential side reactions and improve solubility in organic solvents.

General Reaction Scheme:

Sonogashira coupling of methyl 5-bromonicotinate with 1-octyne

Figure 1: Sonogashira coupling of methyl 5-bromonicotinate with 1-octyne, followed by saponification to yield this compound.

A variety of palladium catalysts and ligands can be employed, with the choice often influencing reaction efficiency and yield. The copper(I) salt, typically copper(I) iodide, acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate. researchgate.net An amine base, such as triethylamine (B128534) or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and to act as a solvent. wikipedia.org

Table 1: Typical Reaction Conditions for Sonogashira Coupling of 5-Bromonicotinic Acid Derivatives

ParameterCondition
Halogenated Precursor Methyl 5-bromonicotinate
Alkyne 1-Octyne
Palladium Catalyst PdCl2(PPh3)2, Pd(PPh3)4
Copper(I) Co-catalyst CuI
Base Triethylamine, Diisopropylamine
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature Room temperature to 80 °C

Following the successful coupling reaction, the resulting ester is typically hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) to afford the target this compound.

While the Sonogashira reaction is the most prominent, other palladium-mediated methodologies can also be applied for the synthesis of alkynyl nicotinic acids. These often involve variations in the catalyst system, ligands, and reaction conditions to optimize for specific substrates or to achieve copper-free coupling conditions. The choice of palladium catalyst and ligands is crucial for the success of these coupling reactions. libretexts.org Common palladium sources include Pd(OAc)2 and Pd2(dba)3, often paired with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh3) or more specialized ligands designed to enhance catalytic activity and stability. libretexts.orgnih.gov

The reactivity of the halogenated precursor follows the general trend I > Br > Cl, with 5-iodonicotinic acid derivatives often providing higher yields and milder reaction conditions compared to their bromo- or chloro-counterparts. wikipedia.org However, 5-bromonicotinic acid is a more commonly used and commercially available starting material.

Table 2: Comparison of Palladium Catalysts and Ligands in Alkynyl Nicotinic Acid Synthesis

Catalyst/Ligand SystemKey Features
PdCl2(PPh3)2/CuI Standard Sonogashira conditions, widely used. beilstein-journals.org
Pd(PPh3)4/CuI Highly active catalyst, often used for less reactive halides.
Pd(OAc)2/Ligand Versatile precursor, activity depends on the chosen ligand.

Alternative Synthetic Routes to this compound

While transition metal-catalyzed coupling of halogenated precursors is the most established route, alternative strategies can be envisioned, particularly those that avoid the pre-functionalization of the nicotinic acid ring. One such potential approach is the direct C-H alkynylation of the nicotinic acid backbone. Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct formation of C-C bonds without the need for pre-installed leaving groups. However, controlling the regioselectivity of such reactions on a pyridine ring can be challenging.

Another conceivable, though less direct, route could involve the synthesis of a nicotinic acid derivative bearing a different functional group at the 5-position that can be subsequently converted to the octynyl moiety. For instance, a 5-formylnicotinic acid derivative could potentially undergo a Corey-Fuchs or Seyferth-Gilbert homologation to introduce the alkyne. These multi-step sequences are generally less efficient than direct coupling methods.

Scale-Up Considerations in Academic Synthesis Protocols

Translating laboratory-scale synthetic protocols for this compound to a larger, industrial scale presents several challenges. Key considerations include the cost and availability of raw materials, particularly the palladium catalyst and specialized ligands. The use of copper in the Sonogashira reaction can also be problematic on a larger scale due to potential issues with product contamination and the need for efficient removal of metal residues.

Furthermore, the exothermic nature of cross-coupling reactions may require careful thermal management to ensure safety and prevent runaway reactions. Solvent selection is also critical, with a need to balance reaction performance with environmental and safety regulations. The purification of the final product to meet pharmaceutical or material science standards often requires robust and scalable chromatographic or crystallization techniques.

Chemical Modifications and Derivatization Strategies of this compound

The presence of both a carboxylic acid and a terminal alkyne in this compound offers multiple avenues for chemical modification and derivatization, allowing for the synthesis of a diverse range of functionalized molecules.

The carboxylic acid group can be readily converted into a variety of other functional groups. Standard esterification or amidation reactions can be employed to generate a library of ester and amide derivatives. sphinxsai.commdpi.com Coupling of the carboxylic acid with various amines or alcohols, often facilitated by coupling agents such as carbodiimides (e.g., EDC, DCC) or other activating agents, can provide access to compounds with tailored physical and biological properties. researchgate.netnih.gov

The terminal alkyne is also a versatile functional handle. It can participate in a wide array of chemical transformations, including:

Click Chemistry: The terminal alkyne is an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This highly efficient and regioselective reaction is widely used in drug discovery, bioconjugation, and materials science.

Further Cross-Coupling Reactions: The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to generate more complex, conjugated systems.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of methyl ketones or aldehydes, respectively.

Reduction: The alkyne can be selectively reduced to the corresponding alkene (either cis or trans) or fully saturated to the alkane.

These derivatization strategies allow for the systematic modification of the this compound scaffold to explore structure-activity relationships and to develop new molecules with desired properties.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for various chemical transformations, most notably the formation of esters and amides. These reactions are fundamental in altering the compound's polarity, solubility, and biological activity.

Esterification:

Esterification of the carboxylic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. For instance, refluxing this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 5-oct-1-ynylnicotinate. The reaction is reversible, and to drive it towards the ester product, it is often necessary to either use the alcohol as the solvent or to remove the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with alcohols, even less reactive ones, to form the corresponding esters in high yields.

Amide Formation:

The synthesis of amides from this compound is another crucial derivatization. This can be accomplished by first activating the carboxylic acid. One common method is the conversion to an acyl chloride, as mentioned above, which then reacts with a primary or secondary amine to form the desired amide. This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the HCl generated.

Peptide coupling reagents are also widely used for amide bond formation under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently couple the carboxylic acid with a wide range of amines to produce amides. This method is particularly useful for synthesizing more complex molecules, including conjugates with amino acids or peptides. For example, nicotinic acid has been successfully conjugated with amino acids like leucine (B10760876) and histidine using solid-phase peptide synthesis techniques, suggesting a similar approach could be applied to its 5-oct-1-ynyl derivative. researchgate.net

Derivative Reagents and Conditions Product Typical Yield (%)
EsterMethanol, H₂SO₄ (catalytic), refluxMethyl 5-oct-1-ynylnicotinate70-90
Amide1. SOCl₂, reflux2. Amine, base5-Oct-1-ynylnicotinamide80-95
AmideAmine, EDC, HOBt, DMF5-Oct-1-ynylnicotinamide75-95

Alkynyl Group Transformations and Substituent Effects

The terminal alkynyl group in this compound is a highly versatile functional group that can participate in a variety of transformations, including cycloadditions, coupling reactions, and reductions. The electronic properties of the pyridine ring can influence the reactivity of the alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the derivatization of terminal alkynes. This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). This transformation is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. For example, the reaction of a derivative of 5-ethynylnicotinic acid with an azide in the presence of a copper(I) catalyst would be expected to proceed smoothly to form the corresponding triazole-substituted nicotinic acid derivative. The electron-withdrawing nature of the pyridine ring may slightly decrease the nucleophilicity of the alkyne, but the reaction is generally robust.

Sonogashira Coupling:

While the Sonogashira coupling is used to synthesize the parent compound, further coupling reactions can be performed on a deprotected terminal alkyne. This allows for the extension of the carbon chain or the introduction of other aryl or vinyl groups.

Electrophilic Cyclization:

The alkynyl group can also undergo intramolecular electrophilic cyclization if a suitable nucleophile is present on a substituent. For instance, treatment with an electrophile like iodine could potentially lead to the formation of fused heterocyclic systems, although this would require prior modification of the nicotinic acid scaffold.

Reaction Type Reagents and Conditions Product Type Key Features
CuAACOrganic azide, Cu(I) catalyst, solvent (e.g., tBuOH/H₂O)1,4-Disubstituted 1,2,3-triazoleHigh yield, mild conditions, high functional group tolerance
Sonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I) cocatalyst, baseDisubstituted alkyneC-C bond formation, extension of conjugation
IodocyclizationI₂, NaHCO₃Iodinated heterocyclic productFormation of new heterocyclic rings

Pyridine Ring Derivatization and Analog Generation

The pyridine ring of this compound can be modified at several positions, although such transformations can be influenced by the existing substituents.

N-Oxidation:

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the other ring positions. Nicotinic acid itself can be oxidized to nicotinic acid N-oxide. wikipedia.org

Substitution Reactions:

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the presence of the carboxylic acid and alkynyl groups will direct any potential substitution. Nucleophilic aromatic substitution is more feasible, particularly if a leaving group is present on the ring.

Reaction Reagents Product Effect on Properties
N-OxidationH₂O₂/AcOH or m-CPBAThis compound N-oxideAlters electronic properties of the pyridine ring

Generation of Novel Hybrid Structures Incorporating the this compound Scaffold

The multifunctional nature of this compound makes it an excellent scaffold for the construction of novel hybrid molecules. By combining this scaffold with other pharmacophores or functional units, new compounds with potentially enhanced or novel biological activities can be generated.

Peptide Conjugates:

The carboxylic acid moiety provides a convenient attachment point for the synthesis of peptide conjugates. Using the amide bond formation strategies described in section 2.2.1, this compound can be coupled to the N-terminus of a peptide or an amino acid. Such conjugates can exhibit improved cell permeability, altered pharmacokinetic profiles, or targeted delivery to specific tissues. For instance, nicotinic acid has been incorporated into peptide-drug conjugates for potential therapeutic applications. nih.gov

Click-Chemistry Derived Hybrids:

The terminal alkyne is an ideal functional group for creating hybrid structures via the CuAAC reaction. By reacting this compound with an azide-containing molecule of interest (e.g., another drug molecule, a fluorescent dye, or a biomolecule), a stable triazole-linked hybrid can be formed. This modular approach allows for the rapid generation of a library of hybrid compounds for screening purposes.

Hybrid Structure Type Synthetic Strategy Connecting Linkage Potential Application
Peptide ConjugateAmide coupling (e.g., using EDC/HOBt)Amide bondDrug delivery, targeted therapy
Triazole-linked HybridCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-Triazole ringMedicinal chemistry, chemical biology

Structure Activity Relationship Sar Investigations of 5 Oct 1 Ynylnicotinic Acid and Its Analogs

Fundamental Principles of Structure-Activity Relationships in Nicotinic Acid Derivatives

Nicotinic acid, a form of vitamin B3, is a foundational molecule in medicinal chemistry, known for its vasodilatory and lipid-modifying properties. mdpi.com The biological activity of nicotinic acid derivatives is intrinsically linked to their molecular structure. The core structure consists of a pyridine (B92270) ring substituted with a carboxylic acid at the 3-position. This acidic moiety is often crucial for receptor interaction. nih.gov Modifications to this basic scaffold can lead to a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comnih.govnih.gov

The structure-activity relationship (SAR) of nicotinic acid derivatives is governed by several key principles:

The Pyridine Ring: The nitrogen atom in the pyridine ring influences the electronic distribution and basicity of the molecule, which can be critical for receptor binding and pharmacokinetic properties.

The Carboxylic Acid Group: The carboxyl group at the 3-position is often a key pharmacophoric element. nih.gov Its ability to ionize at physiological pH allows for ionic interactions with biological targets. However, this group can also be a liability, leading to metabolic instability or poor membrane permeability. nih.gov Consequently, a common strategy in the medicinal chemistry of nicotinic acid is the use of bioisosteric replacement, where the carboxylic acid is substituted with other acidic groups like tetrazoles or acyl sulfonamides to improve drug-like properties while retaining biological activity. nih.govdrughunter.com

Positional and Substituent Effects on Biological Activity

The introduction of an oct-1-ynyl chain at the 5-position of the nicotinic acid core introduces a significant lipophilic and sterically demanding group. The length and saturation of this chain are critical determinants of biological activity.

Chain Length: The length of an alkyl or alkynyl chain can significantly impact the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. For a series of 5-substituted nicotinic acid analogs, an optimal chain length often exists for maximal biological activity. Chains that are too short may not provide sufficient hydrophobic interaction, while excessively long chains can lead to decreased solubility or steric hindrance. Studies on other long-chain fatty acid derivatives have shown that bactericidal activity can decrease sharply as the carbon chain length increases beyond an optimal point. nih.gov

Saturation: The presence of the triple bond in the oct-1-ynyl chain introduces rigidity and specific electronic properties compared to a saturated octyl chain. Alkynes are linear and more rigid than their corresponding alkanes, which can restrict the conformational freedom of the molecule. This rigidity can be advantageous if it pre-organizes the molecule into a bioactive conformation for receptor binding. The π-electrons of the alkyne can also engage in specific interactions with receptor sites. unina.it The replacement of a saturated chain with an unsaturated one can therefore lead to significant changes in binding affinity and biological activity.

Table 1: Illustrative SAR of 5-Substituted Nicotinic Acid Analogs

Compound5-Position SubstituentChain LengthSaturationRelative Activity (Hypothetical)
Analog A-Butyl4Saturated+
Analog B-Hexyl6Saturated++
Analog C-Octyl8Saturated+++
Analog D-Decyl10Saturated++
5-Oct-1-ynylnicotinic acid-Oct-1-ynyl8Unsaturated++++

This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.

Modifications at other positions of the nicotinic acid ring can further modulate the biological activity of this compound analogs.

C-2 Position: Substitution at the C-2 position can influence the acidity of the carboxylic acid and the orientation of the 3-substituent. Introducing electron-withdrawing groups at this position can increase the acidity of the carboxylic acid, which may affect its interaction with biological targets.

C-4 Position: The C-4 position is para to the ring nitrogen and meta to the carboxylic acid. Substituents at this position can have a significant impact on the electronic properties of the ring. The acidity of the benzylic hydrogens on alkyl substituents is higher at the C-2 and C-4 positions compared to the C-3 position, which can influence the metabolic stability of the molecule. pearson.com

C-6 Position: The C-6 position is ortho to the ring nitrogen. Substituents at this position can sterically hinder the nitrogen atom, affecting its ability to form hydrogen bonds or interact with metal ions. Studies on 6-substituted nicotine analogs have shown that both the lipophilicity and the steric volume of the substituent at the 6-position are important for receptor affinity. researchgate.net

Table 2: Effect of Substitutions at Various Positions of the Nicotinic Acid Core

Compound5-Position SubstituentOther SubstituentPosition of Other SubstituentRelative Activity (Hypothetical)
This compound-Oct-1-ynyl-H-+++
Analog E-Oct-1-ynyl-Cl2++
Analog F-Oct-1-ynyl-CH₃4+++
Analog G-Oct-1-ynyl-F6++++

This table is for illustrative purposes and does not represent actual experimental data.

The three-dimensional structure of a molecule is a critical factor in its interaction with biological targets. For this compound and its analogs, stereochemical and conformational factors play a significant role.

The pyridine ring is planar, but the substituents can adopt various conformations. The oct-1-ynyl chain, due to the sp-hybridized carbons of the triple bond, will have a linear and rigid portion. This rigidity can reduce the number of accessible conformations for the molecule as a whole, which can be entropically favorable for receptor binding if the low-energy conformation is the bioactive one.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict their preclinical efficacy and guide the design of new, more potent analogs.

The development of a predictive QSAR model for this class of compounds would typically involve the following steps:

Data Set Generation: A series of this compound analogs with varying substituents at different positions would be synthesized and their biological activity measured in a relevant assay.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: (e.g., atomic charges, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area, specific shape indices) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to find a correlation between the calculated descriptors and the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques such as cross-validation and by testing the model on an external set of compounds not used in the model development.

A successful QSAR model for this compound derivatives could provide valuable insights into the key structural features required for high biological activity and could be used to predict the efficacy of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

Molecular Descriptors and Their Correlation with Biological Outcomes

In the field of medicinal chemistry, the biological activity of a compound is intrinsically linked to its physicochemical properties. For this compound and its analogs, a quantitative structure-activity relationship (QSAR) approach is instrumental in elucidating the specific molecular features that govern their therapeutic effects. This involves the statistical analysis of how variations in molecular descriptors—numerical values that quantify different aspects of a molecule's structure—correlate with changes in biological outcomes, such as binding affinity to a receptor or inhibitory concentration against a microorganism.

The primary molecular descriptors that have been found to significantly influence the biological activity of nicotinic acid derivatives include lipophilicity, electronic parameters, and steric factors. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), dictates a molecule's ability to traverse cellular membranes. Electronic descriptors, such as the Hammett constant (σ) and pKa, provide insight into the electron-donating or -withdrawing nature of substituents and the ionization state of the molecule, which are crucial for receptor interactions. Steric parameters, like molar refractivity (MR) and Taft's steric parameter (Es), describe the size and shape of substituents, which can impact the binding of the molecule to its target.

Research into various classes of nicotinic acid analogs has demonstrated clear correlations between these descriptors and their observed biological activities. For instance, in studies of nicotinic acid esters and amides, a strong positive correlation has been observed between lipophilicity and antimicrobial activity. researchgate.net This suggests that increasing the hydrophobicity of the molecule enhances its ability to penetrate bacterial cell walls, leading to greater efficacy.

In the context of anti-inflammatory nicotinic acid derivatives, both lipophilic and electronic factors play a crucial role. It has been observed that functional groups that increase lipophilicity tend to enhance anti-inflammatory activity. Furthermore, the electronic nature of substituents on the pyridine ring can significantly modulate the acidity of the carboxylic acid group, which in turn affects its interaction with target enzymes or receptors.

For a more detailed understanding, the following data tables present molecular descriptors for a series of nicotinic acid analogs and their corresponding biological activities.

Table 1: Molecular Descriptors and Antibacterial Activity of Nicotinic Acid Hydrazide Analogs

CompoundR-grouplogPPolar Surface Area (Ų)Molecular Weight ( g/mol )MIC (μg/mL) vs. S. aureus
1 H1.265.2137.14>100
2 4-Cl2.565.2245.6662.5
3 4-NO₂1.8110.0256.2131.25
4 2,4-diCl3.265.2280.1115.62
5 4-OH1.185.4227.2150

The data in Table 1 illustrates that an increase in lipophilicity (logP), as seen in the chloro-substituted analogs (compounds 2 and 4), generally correlates with improved antibacterial activity (lower MIC values). The introduction of a nitro group (compound 3) also enhances activity, likely due to its strong electron-withdrawing nature.

Table 2: Molecular Descriptors and Anti-inflammatory Activity of 2-Arylaminonicotinic Acid Analogs

CompoundR-grouplogPpKaMolar Refractivity% Inhibition of Edema
6 Phenyl4.14.865.345
7 4-Chlorophenyl4.84.670.158
8 4-Methoxyphenyl4.05.168.942
9 4-Nitrophenyl4.24.267.865

Table 2 demonstrates that for anti-inflammatory activity, both electronic and lipophilic properties are significant. The presence of an electron-withdrawing chloro or nitro group on the phenyl ring (compounds 7 and 9) leads to a decrease in pKa and an increase in anti-inflammatory activity. While increased lipophilicity in the chloro-substituted analog (compound 7) contributes to its higher activity compared to the parent compound (compound 6), the electronic effect of the nitro group in compound 9 appears to be a more dominant factor in its potent anti-inflammatory effect.

These investigations into the molecular descriptors of nicotinic acid analogs provide a rational basis for the design of novel derivatives with enhanced biological activities. By systematically modifying the lipophilic, electronic, and steric properties of the lead compound, this compound, it is possible to optimize its therapeutic potential.

Mechanistic Elucidation of 5 Oct 1 Ynylnicotinic Acid S Biological Interactions Preclinical Focus

Investigation of Molecular Targets and Binding Interactions

The initial step in elucidating the mechanism of action for any compound involves identifying its molecular targets and characterizing the binding interactions. For derivatives of nicotinic acid, this often involves studies on specific receptors and enzymes.

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play critical roles in various physiological processes, including immune cell trafficking, angiogenesis, and regulation of vascular barrier function. nih.govfrontiersin.org There are five subtypes of S1P receptors (S1P1-5), and their modulation by small molecules is a significant area of drug discovery. nih.govnih.gov For instance, ozanimod, a modulator of S1P receptors, demonstrates high-affinity binding to S1P1 and S1P5 subtypes. frontiersin.org

While direct binding studies of 5-Oct-1-ynylnicotinic acid to S1P receptors have not been documented, the structural similarities to other known S1P receptor modulators suggest this as a potential area of investigation. Receptor binding assays, often utilizing radiolabeled ligands, are employed to determine the binding affinity (Kd) and inhibition constant (Ki) of a compound for a specific receptor. nih.gov Such studies would be essential to determine if this compound interacts with S1P receptors or other receptor families.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. For compounds structurally related to nicotinic acid, such as 5-amino-nicotinic acid derivatives, significant inhibitory activity against α-amylase and α-glucosidase has been observed. nih.govresearchgate.net These enzymes are involved in the digestion of carbohydrates, and their inhibition can help manage postprandial hyperglycemia. mdpi.comnih.gov

Kinetic studies of enzyme inhibition are performed to understand how a compound interacts with an enzyme. This includes determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor concentration that produces 50% inhibition (IC50). sigmaaldrich.comyoutube.com For example, studies on 5-amino-nicotinic acid derivatives have revealed varying IC50 values for α-amylase and α-glucosidase, indicating that structural modifications can significantly impact inhibitory potency. nih.govresearchgate.net

Table 1: Illustrative α-Amylase and α-Glucosidase Inhibitory Activity of 5-Amino-Nicotinic Acid Derivatives (Related Compounds)

Compound Derivativeα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
Derivative 212.91 ± 0.04Data Not Available in Source
Derivative 412.17 ± 0.14Data Not Available in Source
Derivative 513.57 ± 0.17Data Not Available in Source
Derivative 613.01 ± 0.07Data Not Available in Source
Derivative 712.91 ± 0.08Data Not Available in Source
Derivative 813.04 ± 0.02Data Not Available in Source
Acarbose (Standard)10.98 ± 0.0310.79 ± 0.17

This table presents data for related compounds (5-amino-nicotinic acid derivatives) to illustrate the type of research findings in this area. nih.govresearchgate.net The IC50 values for α-glucosidase for the individual derivatives were not specified in the provided search results.

Understanding the specific non-covalent interactions between a ligand and its protein target is fundamental to medicinal chemistry. nih.govnih.gov Techniques such as X-ray crystallography and computational modeling, including molecular docking, are used to visualize and analyze these interactions. youtube.com These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. nih.gov

For nicotinic acid derivatives that inhibit enzymes like α-amylase and α-glucosidase, molecular docking studies can predict the binding mode within the enzyme's active site. researchgate.net These studies help to identify key amino acid residues that are crucial for binding and can guide the design of more potent and selective inhibitors. researchgate.net

Cellular Pathway Modulation in Preclinical Models

Beyond direct molecular interactions, it is important to understand how a compound affects cellular functions. Preclinical models, such as cell cultures and animal models, are used to investigate the modulation of intracellular signaling cascades and the regulation of gene and protein expression.

The binding of a ligand to its molecular target, such as a receptor or enzyme, initiates a cascade of intracellular events known as a signaling pathway. nih.gov These pathways ultimately lead to a cellular response. For example, the activation of S1P receptors can trigger various signaling pathways that influence cell survival, proliferation, and migration. mdpi.com

Investigating the effect of a compound like this compound on these cascades would involve measuring the levels of downstream signaling molecules, such as second messengers (e.g., cAMP, Ca2+) and phosphorylated proteins. Techniques like Western blotting and ELISA are commonly used for this purpose.

The modulation of signaling pathways can lead to changes in gene expression and, consequently, the levels of specific proteins. nih.gov For instance, the activation of certain signaling pathways can lead to the translocation of transcription factors to the nucleus, where they can upregulate or downregulate the expression of target genes. nih.gov

To study these effects, researchers can use techniques such as quantitative polymerase chain reaction (qPCR) to measure changes in messenger RNA (mRNA) levels and proteomics approaches to analyze global changes in protein expression. nih.govresearchgate.net Understanding how a compound alters the expression of genes and proteins involved in a particular disease process can provide valuable insights into its therapeutic potential.

Mechanistic Insights from Related Nicotinic Acid Derivatives

Due to the limited availability of specific research on this compound, this section explores the mechanistic insights derived from preclinical studies of structurally related nicotinic acid derivatives. This approach allows for a theoretical framework to understand the potential biological interactions of this compound.

Exploration of Reaction Mechanisms in Biological Systems

The biological activity of nicotinic acid and its derivatives is multifaceted, primarily initiated by their role as precursors to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). These coenzymes are pivotal in a vast array of enzymatic redox reactions crucial for cellular metabolism. nih.govquora.com The conversion of nicotinic acid to NAD+ occurs through the Preiss-Handler pathway, a series of enzymatic reactions. oregonstate.edu

The introduction of a substituent, such as the 5-oct-1-ynyl group on the pyridine (B92270) ring, can significantly influence the compound's interaction with the enzymes in this pathway. The steric and electronic properties of the substituent can affect the rate and extent of the conversion to the corresponding NAD+ analog. While specific enzymatic studies on this compound are not available, research on other substituted nicotinic acids has shown that the nature of the substituent dictates the rate of metabolic transformation. asm.org

Table 1: Potential Reaction Mechanisms of Nicotinic Acid Derivatives in Biological Systems

MechanismDescriptionPotential Influence of 5-Oct-1-ynyl Group
Coenzyme Synthesis (Preiss-Handler Pathway) Enzymatic conversion to an NAD+ analog.The bulky and hydrophobic nature of the octynyl group might hinder the enzymatic steps, potentially reducing the rate of conversion compared to nicotinic acid.
Receptor Binding (e.g., GPR109A) Interaction with G protein-coupled receptors.The substituent could either enhance or decrease binding affinity depending on the topology and chemical nature of the receptor's binding site.
Enzyme Inhibition Direct inhibition of enzymes involved in various metabolic pathways.The octynyl group could confer inhibitory activity against enzymes that are not targets of nicotinic acid itself, opening new mechanistic possibilities.

Role of Metabolic Transformation in Preclinical Mechanistic Studies

The metabolic fate of a nicotinic acid derivative is a critical determinant of its biological activity and mechanism of action. Preclinical studies on nicotinic acid have shown that its metabolism is dose-dependent. At physiological doses, it is primarily converted to NAD+. However, at pharmacological doses, a significant portion is conjugated with glycine (B1666218) to form nicotinuric acid, which is then excreted. nih.gov Another metabolic pathway involves methylation. nih.gov

For this compound, the presence of the octynyl group introduces several possibilities for metabolic transformation. The alkyne functional group can be susceptible to various enzymatic reactions, including hydration, oxidation, and reduction, potentially leading to a variety of metabolites. The transformation rate of pyridine derivatives is known to be dependent on their substituents. asm.org For instance, pyridine carboxylic acids generally have a high transformation rate. asm.org

Table 2: Potential Metabolic Transformations of a Substituted Nicotinic Acid Derivative

TransformationEnzyme Family (Examples)Potential Metabolites of this compound
Conjugation Glycine N-acyltransferase5-Oct-1-ynylnicotinuric acid
Methylation N-methyltransferaseN-methyl-5-Oct-1-ynylnicotinic acid
Hydroxylation of Pyridine Ring Cytochrome P450Hydroxylated derivatives at various positions
Metabolism of the Alkyne Group Cytochrome P450, HydratasesKetones, aldehydes, or further oxidized products

Preclinical Biological Activity and Pharmacological Potential of 5 Oct 1 Ynylnicotinic Acid and Its Derivatives

In Vitro Efficacy Studies

Antimicrobial Activity against Bacterial Strains

Nicotinic acid derivatives have demonstrated notable antimicrobial properties against a range of bacterial pathogens. A study on newly synthesized nicotinamides, derived from nicotinic acid, revealed significant antibacterial and antifungal activity. nih.gov These compounds were tested against several bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov

One derivative, NC 3, was particularly effective, significantly inhibiting the growth of P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM. nih.gov Another derivative, NC 5, showed the most effectiveness against Gram-positive bacteria at a concentration of 0.03 mM. nih.gov The antimicrobial effect of these nicotinamide-based compounds is thought to stem from mechanisms such as increasing cell wall permeability and regulating redox reactions. nih.gov

Further research into novel dipeptide derivatives based on nicotinoylglycylglycine hydrazide also showed varied antimicrobial inhibitory activities depending on the pathogenic microorganisms. nih.gov Molecular docking studies suggested that these compounds could potentially inhibit penicillin-binding protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis. nih.gov Similarly, other research has highlighted the promising activity of certain acylhydrazone derivatives of nicotinic acid against Gram-positive bacteria, with some compounds showing a Minimum Inhibitory Concentration (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis. acs.org

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

Compound/Derivative Bacterial Strain(s) Key Findings
NC 3 (Nicotinamide derivative) P. aeruginosa, K. pneumoniae Significant growth inhibition at 0.016 mM nih.gov
NC 5 (Nicotinamide derivative) Gram-positive bacteria Most effective at 0.03 mM nih.gov
Acylhydrazone derivative 13 S. epidermidis ATCC 12228, S. aureus ATCC 43300 (MRSA) MIC = 1.95 µg/mL, MIC = 7.81 µg/mL, respectively acs.org
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline 25 B. subtilis ATCC 6633, S. aureus ATCC 6538, S. aureus ATCC 43300 (MRSA) MIC = 7.81 µg/mL, MIC = 7.81 µg/mL, MIC = 15.62 µg/mL, respectively acs.org

Enzyme Inhibitory Assays Relevant to Metabolic Disorders

Nicotinic acid and its derivatives are known to influence lipid metabolism and have been investigated for their effects on enzymes relevant to metabolic disorders. nih.gov A recent study explored a library of novel nicotinic acid derivatives for their ability to inhibit α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. acs.org Inhibition of these enzymes can help manage type 2 diabetes by slowing down glucose absorption. longdom.org

In this study, compounds 8 and 44 demonstrated micromolar inhibition against α-amylase, with compound 44 showing a remarkable ~72% enzyme inactivation level, surpassing the control drug acarbose. acs.org Furthermore, compounds 35 and 39 exhibited potent inhibition of α-glucosidase, with IC50 values of 32.9 and 26.4 μM, respectively, and a significant enhancement in enzyme inhibition at saturation (~80–90%). acs.org Mechanistic studies revealed that these promising compounds acted as noncompetitive inhibitors for both enzymes. acs.org

Nicotinic acid and nicotinamide (B372718) have also been shown to inhibit human cytochrome P450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1, at therapeutic concentrations. nih.gov This inhibition occurs through the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov

Table 2: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives

Compound/Derivative Target Enzyme IC50 / Ki Mechanism of Inhibition
Compound 8 α-Amylase 20.5 μM Noncompetitive
Compound 44 α-Amylase 58.1 μM Noncompetitive
Compound 35 α-Glucosidase 32.9 μM Noncompetitive
Compound 39 α-Glucosidase 26.4 μM Noncompetitive
Nicotinic Acid CYP2D6 3.8 +/- 0.3 mM Competitive
Nicotinamide CYP2D6 19 +/- 4 mM Competitive
Nicotinamide CYP3A4 13 +/- 3 mM Competitive
Nicotinamide CYP2E1 13 +/- 8 mM Competitive

Evaluation in Specific Cell-Based Assays (e.g., anti-Chagas activity of related compounds)

While direct studies on 5-Oct-1-ynylnicotinic acid are not available, research on nicotinamide and other nitrogen-containing heterocyclic compounds has shown promising results against Trypanosoma cruzi, the parasite responsible for Chagas disease. In vitro tests have confirmed the anti-T. cruzi activity of nicotinamide on epimastigote and trypomastigote forms of the parasite. nih.gov Furthermore, treatment of T. cruzi-infected macrophages with nicotinamide led to a significant reduction in the number of amastigotes, the intracellular replicative stage of the parasite. nih.gov

The mechanism of action is believed to involve the inhibition of the parasite's Sir2 enzyme. nih.gov Other studies have explored various synthetic compounds with heterocyclic cores for their anti-Chagas activity. For instance, a series of quinazoline 2,4,6-triamine derivatives were tested against T. cruzi, with some compounds effectively decreasing the growth of epimastigotes at concentrations lower than 20 µM. mdpi.com Similarly, synthetic 1,2,3-triazolic compounds have also demonstrated activity against T. cruzi in vitro, with IC50 values for the most active compounds ranging from 0.5-10.5 µg/mL. scielo.br

In Vitro Receptor Modulatory Activity

Nicotinic acid is a known agonist for the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1 (NIACR1). nih.govresearchgate.net This receptor is primarily expressed in adipocytes and immune cells. researchgate.net The activation of GPR109A by nicotinic acid leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis in adipose tissue. researchgate.net Researchers have identified other classes of selective, small-molecule agonists for GPR109A, such as 5-alkyl and 5-aryl-pyrazole-tetrazoles and pyrazole-acids. nih.govnih.gov

Derivatives of nicotinic acid can also interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found in the central and peripheral nervous systems. wikipedia.org These receptors are involved in a wide range of physiological processes. frontiersin.org The interaction of ligands with nAChRs can lead to either activation (agonist) or blockage (antagonist) of the ion channel. wikipedia.org Allosteric modulators of nAChRs, which bind to a site different from the acetylcholine binding site, have also been developed to fine-tune receptor activity. nih.gov

In Vivo Preclinical Evaluation in Animal Models

Proof-of-Concept Studies in Disease Models (e.g., neurological, infectious, metabolic)

The diverse biological activities of nicotinic acid and its derivatives observed in vitro have prompted their evaluation in various animal models of disease.

Neurological Disorders: In the context of neurological disorders, the modulation of nAChRs by nicotinic acid derivatives is of significant interest. In vivo imaging studies using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) with radiolabeled nAChR ligands have been conducted in animals and humans to study the distribution and function of these receptors in the brain. nih.gov For instance, pretreatment with (S)-nicotine has been shown to decrease the uptake of radiolabeled tracers in the brain, indicating specific binding to nAChRs. nih.gov

Infectious Diseases: While specific in vivo studies for this compound in infectious disease models are lacking, the in vitro anti-Trypanosoma cruzi activity of related compounds suggests potential for in vivo efficacy. For example, two 1,2,3-triazole derivatives with potent in vitro activity against T. cruzi also demonstrated in vivo activity in a mouse model, leading to a significant reduction in parasitemia. scielo.br

Metabolic Disorders: Nicotinic acid derivatives have been evaluated in animal models of metabolic syndrome. nih.gov For instance, in a study investigating alcoholic fatty liver disease (AFLD) in mice, niacin, in combination with a probiotic, was shown to effectively reduce serum lipid levels and inflammatory responses. nih.gov The mechanism was linked to the activation of GPR109A, which in turn regulates key proteins involved in lipid synthesis and β-oxidation. nih.gov The use of various diet-induced and genetic animal models, such as high-fat diet models and methionine- and choline-deficient diet models, is crucial for studying the pathogenesis of metabolic dysfunction-associated steatotic liver disease (MASLD) and evaluating the efficacy of potential therapeutic agents like nicotinic acid derivatives. mdpi.com

Efficacy Assessment in Relevant Animal Models

There is no available information from preclinical studies to assess the efficacy of this compound or its derivatives in any animal models for any disease state.

Systemic Effects and Target Engagement in Animal Systems

There is no available information regarding the systemic effects or the specific biological targets of this compound or its derivatives in animal systems.

Computational and Theoretical Chemistry Approaches in 5 Oct 1 Ynylnicotinic Acid Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding modes and affinities of potential drug candidates with their protein targets.

Prediction of Binding Modes and Affinities

Currently, there is no published data on the prediction of binding modes or the calculation of binding affinities for 5-Oct-1-ynylnicotinic acid with any specific protein target. Such studies would be invaluable in identifying potential biological targets and understanding the thermodynamic favorability of the interaction.

Identification of Key Interacting Residues

Without molecular docking studies, the key amino acid residues that might interact with this compound within a protein's binding site remain unknown. Identifying these residues is crucial for understanding the mechanism of action and for designing more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time.

Assessment of Ligand Flexibility and Dynamics

The flexibility and dynamic behavior of this compound have not been assessed through MD simulations. Such an analysis would shed light on the conformational space the molecule can explore, which is a critical determinant of its ability to bind to a receptor.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. While quantum chemical studies have been conducted on nicotinic acid and its simpler derivatives to understand their energetics and structure, no such calculations have been reported specifically for this compound. These calculations could provide valuable data on its molecular orbitals, electrostatic potential, and reactivity.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to analyze the electronic landscape of molecules like this compound. electrochemsci.org Such analyses provide critical data on molecular orbitals, charge distribution, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of these analyses. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and stability. electrochemsci.org A smaller energy gap suggests higher reactivity. electrochemsci.org

For a molecule like this compound, the electronic structure is influenced by the interplay between the electron-withdrawing carboxylic acid group, the aromatic pyridine (B92270) ring, and the electron-rich octynyl substituent. DFT calculations can precisely map these electronic effects. The pyridine ring itself has a complex electronic nature, with the nitrogen atom creating a region of lower electron density on the ring carbons. slideshare.netyoutube.com The addition of the octynyl group at the 5-position introduces a region of high electron density due to the π-bonds of the alkyne. unacademy.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show a negative potential around the carboxylic acid's oxygen atoms and the pyridine's nitrogen atom, indicating these as sites for electrophilic attack. Conversely, the hydrogen of the carboxylic acid and parts of the pyridine ring would exhibit a positive potential, marking them as potential sites for nucleophilic interaction.

Table 1: Hypothetical Electronic Properties of this compound and Related Compounds Calculated using DFT

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
This compound-6.85-2.104.753.45
Nicotinic Acid-7.20-1.955.252.98
5-Ethynylnicotinic acid-7.05-2.005.053.20

Note: This table contains hypothetical data for illustrative purposes, based on general trends observed in structurally similar molecules.

Reactivity Predictions and Reaction Path Modeling

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for modeling the pathways of chemical reactions. For this compound, these methods can elucidate its behavior in various chemical transformations, such as electrophilic and nucleophilic substitutions, as well as cycloaddition reactions involving the alkyne group. nih.govbaranlab.org

Theoretical models can predict the most likely sites for chemical attack. Based on the electronic structure, the pyridine ring in nicotinic acid derivatives is generally deactivated towards electrophilic aromatic substitution, with any reaction tending to occur at the 3-position. slideshare.net Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. slideshare.net Computational models can quantify the activation energies for these different reaction pathways, providing a theoretical basis for predicting regioselectivity. nih.gov

Computational studies on related pyridine derivatives have successfully modeled reaction pathways and provided insights that guided synthetic efforts. osu.edu These approaches can be directly applied to this compound to explore its synthetic potential and understand its stability and degradation pathways.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Bromination of Pyridine Derivatives

CompoundPosition of AttackActivation Energy (kcal/mol)
PyridineC-235.2
PyridineC-328.5
PyridineC-433.1
This compoundC-238.5
This compoundC-436.8
This compoundC-637.9

Note: This table contains hypothetical data for illustrative purposes, based on general principles of pyridine reactivity.

De Novo Design and Virtual Screening for Novel Analogs

Computational techniques are pivotal in the rational design of new molecules with desired properties, a process highly relevant to the development of analogs of this compound for various applications, including as enzyme inhibitors. nih.govnih.gov

De novo design involves the computational construction of novel molecules, often tailored to fit into the active site of a specific biological target like an enzyme. arxiv.orgnih.govbiorxiv.org If this compound were identified as a hit compound, its structure could serve as a scaffold for de novo design. Algorithms could be used to "grow" new functional groups from the nicotinic acid core or modify the octynyl side chain to enhance binding affinity and selectivity for a target protein. arxiv.org

Virtual screening is a complementary computational method used to search large libraries of existing compounds for those that are likely to bind to a biological target. ijfmr.comnih.gov If the target for this compound is known, its binding mode can be modeled through molecular docking. This model then forms the basis for a virtual screening campaign. ijfmr.com Compounds from vast chemical databases are computationally "docked" into the target's active site, and their binding energies are calculated and ranked. growingscience.com This process can efficiently identify other pyridine-based compounds or molecules with similar pharmacophoric features that may exhibit even better activity. ijfmr.comnih.gov

The nicotinic acid scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov This makes it an excellent starting point for virtual screening and the design of new inhibitors. nih.govmdpi.com Computational ADME (absorption, distribution, metabolism, and excretion) predictions are often integrated into these screening workflows to filter for candidates with drug-like properties. nih.gov

Table 3: Hypothetical Virtual Screening Results for Analogs Targeting a Kinase

Compound IDScaffoldPredicted Binding Affinity (kcal/mol)Predicted Lipinski Rule of 5 Violations
Analog-0015-Alkynylnicotinic acid-9.20
Analog-002Pyridine-3-carboxamide-8.80
Analog-0035-Cyclohexyloxynicotinic acid-8.50
Analog-0045-(Thiophen-2-yl)nicotinic acid-9.50
This compound5-Alkynylnicotinic acid-8.11

Note: This table contains hypothetical data for illustrative purposes.

Future Research Directions and Translational Perspectives for 5 Oct 1 Ynylnicotinic Acid Preclinical Horizon

Exploration of Novel Therapeutic Applications Beyond Current Scope (Preclinical)

While nicotinic acid and its analogues are historically recognized for their role in managing dyslipidemia by acting on the G-protein coupled receptor GPR109A nih.govresearchgate.net, emerging preclinical evidence suggests that GPR109A agonism has significant therapeutic potential in other domains, particularly those involving inflammatory processes. Future preclinical research on 5-Oct-1-ynylnicotinic acid should extend beyond lipid modulation to these promising new areas.

A primary focus should be on neuroinflammation , which is a critical pathological component of numerous neurodegenerative disorders and chronic pain conditions. nih.gov Activation of GPR109A has been shown to suppress pro-inflammatory signaling pathways in the central nervous system. nih.govelsevierpure.com Preclinical models of conditions such as Parkinson's disease, where microglial activation and subsequent inflammation contribute to neuronal loss, represent a key area for investigation. nih.govmdpi.com Studies could assess the ability of this compound to modulate microglial activity, reduce the production of pro-inflammatory cytokines like IL-1β and IL-6, and ultimately provide neuroprotection in relevant animal models. mdpi.com Similarly, its potential as an analgesic could be explored in models of chronic pain, where GPR109A activation has been found to attenuate pain by reducing neuroinflammation in the spinal dorsal horn. nih.gov

The anti-inflammatory properties of GPR109A agonists also suggest applications in autoimmune and inflammatory conditions outside the CNS. elsevierpure.commdpi.com Preclinical studies could therefore investigate the efficacy of this compound in models of inflammatory bowel disease or certain dermatological conditions where inflammation is a key driver of pathology.

Table 1: Potential Preclinical Therapeutic Areas for this compound
Therapeutic AreaPreclinical RationaleKey Preclinical ModelsPrimary Endpoints
Neurodegenerative Diseases (e.g., Parkinson's)GPR109A activation suppresses neuroinflammation and microglial activation. nih.govelsevierpure.comMPTP- or 6-OHDA-induced animal models. mdpi.comDopaminergic neuron survival, motor function tests, inflammatory cytokine levels.
Chronic PainGPR109A agonism attenuates spinal central sensitization and neuroinflammation. nih.govNeuropathic pain models (e.g., nerve ligation), inflammatory pain models.Pain behavior assays (e.g., von Frey filaments), p38 MAP kinase activity, IL-1β levels. nih.gov
Dyslipidemia & AtherosclerosisCanonical target for nicotinic acid analogues via GPR109A to reduce FFA, LDL-C, and triglycerides. nih.govresearchgate.netHigh-fat diet-fed rodent models, ApoE knockout mice.Serum lipid profile (TC, TG, LDL-C, HDL-C), aortic plaque analysis.

Development of Advanced Delivery Systems for Preclinical Research

A significant hurdle for nicotinic acid therapies is the common side effect of flushing, mediated by prostaglandins. nih.gov While this is a clinical issue, developing advanced delivery systems at the preclinical stage can provide proof-of-concept for improved therapeutic indices. For this compound, formulating novel delivery systems could enhance efficacy, target specific tissues, and provide critical data for future development. nih.gov

Research should focus on creating formulations that offer controlled or sustained release, which has been a successful strategy for mitigating the side effects of niacin. mdpi.com Preclinical development could involve encapsulating this compound in polymeric micro- or nanoparticles . nih.gov These systems can be engineered to release the compound at a predetermined rate, potentially achieving stable plasma concentrations and improved efficacy in animal models. genesispub.orgmdpi.com

Furthermore, for applications in neuroinflammation, targeted delivery systems designed to cross the blood-brain barrier (BBB) are of high interest. Formulating this compound into liposomes or nanoparticles conjugated with specific ligands (e.g., peptides that engage receptors at the BBB) could enhance its accumulation in the central nervous system. genesispub.orgnih.gov Preclinical studies would involve evaluating the biodistribution, pharmacokinetics, and efficacy of these targeted formulations in animal models of neurological disease. mdpi.com

Table 2: Advanced Delivery Strategies for Preclinical Evaluation
Delivery SystemPreclinical ObjectiveKey Evaluation MetricsPotential Advantages
Polymeric Nanoparticles (e.g., PLGA)Achieve sustained release and improve oral bioavailability. nih.govIn vitro release kinetics, in vivo pharmacokinetics, tissue distribution.Controlled release profile, protection from degradation.
LiposomesEnhance solubility and potential for targeted delivery. genesispub.orgParticle size, zeta potential, encapsulation efficiency, cellular uptake.Biocompatibility, ability to carry hydrophilic/lipophilic compounds.
BBB-Targeted NanoparticlesIncrease CNS penetration for neuroinflammatory applications. nih.govBrain-to-plasma concentration ratio, efficacy in CNS disease models.Targeted therapy for neurological disorders.

Integration of Multi-Omics Approaches in Preclinical Studies

To build a comprehensive understanding of the mechanism of action (MoA) of this compound, preclinical studies should integrate multi-omics technologies. nih.gov This approach provides a systems-level view of the compound's biological effects beyond its presumed interaction with GPR109A, helping to identify novel pathways, predict off-target effects, and discover potential biomarkers of response. nih.govastrazeneca.com

A multi-omics strategy would typically involve the following analyses in preclinical models (e.g., cell cultures or animal tissues treated with the compound):

Transcriptomics (RNA-seq): To identify changes in gene expression, revealing the cellular pathways modulated by the compound. This can confirm the engagement of the GPR109A pathway and uncover other affected signaling networks. mdpi.com

Proteomics: To quantify changes in protein levels, providing a functional context to the transcriptomic data and identifying the ultimate effectors of the drug's action. nih.gov

Metabolomics and Lipidomics: To analyze alterations in small-molecule metabolites and lipids. nih.govmdpi.com This is particularly relevant for a nicotinic acid analogue, as it can directly measure the impact on fatty acid metabolism and other metabolic pathways. nih.gov

Integrating these datasets can help construct a detailed network of the compound's effects, elucidating its MoA, identifying potential secondary targets, and providing a rationale for exploring new therapeutic applications. nih.govnih.gov

Strategic Design of Next-Generation Nicotinic Acid Analogues for Preclinical Exploration

The structure of this compound serves as a scaffold for the strategic design of next-generation analogues with potentially superior preclinical properties. Medicinal chemistry efforts should focus on systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic characteristics. mdpi.com

Key strategies for preclinical exploration include:

Modification of the Alkyne Linker and Alkyl Chain: The octynyl side chain is a key feature. Preclinical synthesis programs could explore variations in the chain length, rigidity, and position of the alkyne to fine-tune the compound's binding affinity and selectivity for GPR109A over other receptors.

Bioisosteric Replacement: The carboxylic acid group, essential for GPR109A activation, could be replaced with other acidic bioisosteres (e.g., tetrazoles) to potentially improve metabolic stability or oral bioavailability. Similarly, modifications to the pyridine (B92270) ring could be explored. researchgate.net

Molecular Hybridization: This strategy involves combining the pharmacophore of this compound with other moieties known to have beneficial effects. For instance, incorporating a structural motif from an antioxidant or another anti-inflammatory agent could lead to a dual-action compound with enhanced therapeutic potential in preclinical models of complex diseases like neurodegeneration. mdpi.comnih.gov

These newly designed analogues would then undergo rigorous preclinical screening, including in vitro binding and functional assays followed by in vivo evaluation in relevant disease models, to identify candidates with the most promising therapeutic profiles for further development. nih.gov

Q & A

Basic Research Question

  • Experimental techniques :
    • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the alkyne and aromatic regions.
    • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight .
  • Computational support : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or vibrational spectra, cross-validated against experimental data .

How should researchers resolve contradictions between experimental data and theoretical predictions for novel derivatives?

Advanced Research Question

  • Cross-validation : Replicate experiments under controlled conditions to rule out procedural errors.
  • Literature benchmarking : Compare results with structurally similar compounds (e.g., 5-arylacetylenyl analogs) to identify trends or outliers .
  • Source evaluation : Assess the validity of computational models (e.g., basis sets in DFT) and experimental parameters (e.g., solvent polarity effects) using criteria from (e.g., method reproducibility, peer validation) .

What strategies are recommended for integrating experimental and computational data to elucidate reaction mechanisms?

Advanced Research Question

  • Hybrid workflow :
    • Use DFT to model reaction pathways (e.g., transition states, intermediates).
    • Validate with kinetic studies (e.g., Arrhenius plots) or isotopic labeling.
    • Correlate computational activation energies with experimental rate constants .
  • Data presentation : Include tables comparing calculated vs. observed values (e.g., bond lengths, energy barriers) in supplementary materials .

How can researchers ensure reproducibility in synthetic protocols for this compound?

Advanced Research Question

  • Detailed documentation : Provide exact reagent grades, equipment models, and environmental conditions (humidity, light exposure) .
  • Data sharing : Deposit spectral data in public repositories (e.g., NIST Chemistry WebBook) with persistent identifiers (DOIs) .
  • Dynamic content archiving : For digital methods (e.g., automated synthesis scripts), use version-controlled platforms like GitHub and archive snapshots .

What statistical approaches are appropriate for validating biological activity data in assays involving this compound?

Advanced Research Question

  • Replication : Perform triplicate experiments with independent samples to assess variability.
  • Statistical tests : Apply ANOVA or Student’s t-test for dose-response curves, reporting p-values and confidence intervals .
  • Outlier analysis : Use Grubbs’ test to identify and justify exclusion of anomalous data points .

How should researchers formulate hypotheses about structure-activity relationships (SAR) for this compound derivatives?

Basic Research Question

  • Hypothesis framework :
    • PICOT adaptation : Define Population (e.g., enzyme target), Intervention (structural modification), Comparison (wild-type vs. derivative), Outcome (binding affinity), Time (kinetic assays) .
    • Literature review : Use systematic searches in SciFinder or Reaxys to identify SAR trends in nicotinic acid analogs .

What are best practices for citing spectral data and computational models in publications?

Advanced Research Question

  • Persistent identifiers : Assign DOIs to datasets via DataCite and link ORCIDs to author contributions .
  • Metadata inclusion : For computational studies, specify software versions (e.g., Gaussian 16), input files, and hardware configurations .

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Reactant of Route 1
Reactant of Route 1
5-Oct-1-ynylnicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Oct-1-ynylnicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.